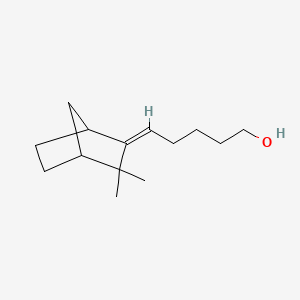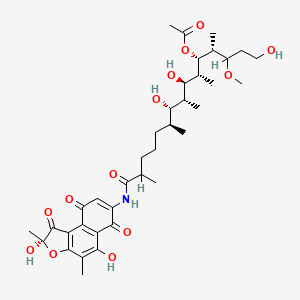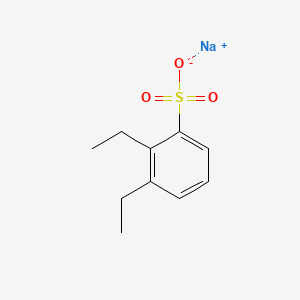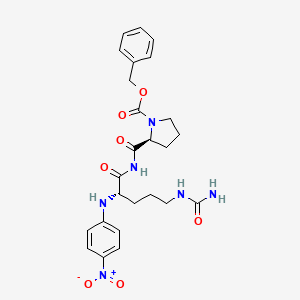
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is an organic compound with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . This compound features a bicyclic structure with a hydroxyl group attached to a pentane chain, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbicyclo(2.2.1)hept-2-ene.
Hydroxylation: The double bond in the bicyclic structure is hydroxylated using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, esters
Aplicaciones Científicas De Investigación
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-: Similar structure but with an ethanol moiety.
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-: Similar bicyclic structure but with different functional groups.
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-penten-2-one: Similar structure with a ketone group.
Uniqueness
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is unique due to its specific combination of a bicyclic structure and a pentane chain with a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93892-54-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h6,11-12,15H,3-5,7-10H2,1-2H3/b13-6- |
Clave InChI |
NMFZKBFSVCPDJM-MLPAPPSSSA-N |
SMILES isomérico |
CC\1(C2CCC(C2)/C1=C/CCCCO)C |
SMILES canónico |
CC1(C2CCC(C2)C1=CCCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


